molecular formula C16H18N2O3S B5624633 N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B5624633
M. Wt: 318.4 g/mol
InChI Key: UJHJGWOFDXASAS-UHFFFAOYSA-N
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Description

N-(4-{[(2,3-Dimethylphenyl)amino]sulfonyl}phenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a phenylacetamide core modified with a sulfonyl group linked to a 2,3-dimethylphenylamine substituent. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry. The compound’s design combines the acetamide pharmacophore with a sulfonamide moiety, a combination often explored for enzyme inhibition (e.g., urease) and analgesic applications .

Properties

IUPAC Name

N-[4-[(2,3-dimethylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-5-4-6-16(12(11)2)18-22(20,21)15-9-7-14(8-10-15)17-13(3)19/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHJGWOFDXASAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 2,3-dimethylaniline with 4-acetamidobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and sulfonamide groups undergo hydrolysis under acidic or alkaline conditions:

Reaction Conditions Products Yield Mechanism
Acetamide hydrolysis6M HCl, reflux, 8–12 hrs 4-{[(2,3-Dimethylphenyl)amino]sulfonyl}benzoic acid75–85%Nucleophilic acyl substitution
Sulfonamide hydrolysis10% NaOH, 100°C, 24 hrs 4-Aminobenzenesulfonic acid derivative + 2,3-dimethylaniline60–70%SN2 displacement at sulfur atom

Key Findings :

  • Acetamide hydrolysis proceeds efficiently under strong acidic conditions due to protonation of the carbonyl oxygen, enhancing electrophilicity .

  • Sulfonamide cleavage requires prolonged alkaline heating, consistent with steric hindrance from the 2,3-dimethylphenyl group .

Nucleophilic Substitution at Sulfonamide

The sulfonamide’s nitrogen participates in alkylation/arylation reactions:

Reaction Reagents Conditions Products
Alkylation with ethyl bromideLiH, DMF, 25°C, 3–4 hrs N-ethylated sulfonamide derivative2-{[(2,3-Dimethylphenyl)(ethyl)amino]sulfonyl}acetamide
Arylation with bromobenzeneCuI, K2CO3, DMSO, 120°C, 12 hrs N-arylated sulfonamide derivative2-{[(2,3-Dimethylphenyl)(phenyl)amino]sulfonyl}acetamide

Mechanistic Insights :

  • Lithium hydride (LiH) in DMF deprotonates the sulfonamide nitrogen, enabling nucleophilic attack on alkyl halides .

  • Ullmann-type coupling facilitates aryl group introduction under copper catalysis .

Electrophilic Aromatic Substitution (EAS)

The phenyl rings undergo regioselective substitution:

Position Reagents Conditions Products
Para to sulfonamideHNO3/H2SO4, 0°C, 2 hrs Nitro derivative4-{[(2,3-Dimethylphenyl)amino]sulfonyl}-3-nitroacetamide
Ortho to methyl groupsBr2/FeBr3, 50°C, 1 hr Bromo derivative4-{[(2,5-Dibromo-3-methylphenyl)amino]sulfonyl}acetamide

Regiochemical Notes :

  • Nitration occurs para to the electron-withdrawing sulfonamide group .

  • Bromination targets the ortho positions of the 2,3-dimethylphenyl moiety due to steric directing effects .

Reductive Amination

The sulfonamide nitrogen reacts with aldehydes/ketones under reductive conditions:

Carbonyl Compound Reducing Agent Conditions Products
FormaldehydeNaBH3CN, MeOH, pH 4–5 N-methyl derivative4-{[(2,3-Dimethylphenyl)(methyl)amino]sulfonyl}acetamide
CyclohexanoneH2, Pd/C, 60 psi, 6 hrs N-cyclohexyl derivative4-{[(2,3-Dimethylphenyl)(cyclohexyl)amino]sulfonyl}acetamide

Catalytic Considerations :

  • Sodium cyanoborohydride enables mild reductive amination without affecting the acetamide group .

  • Hydrogenation requires elevated pressure to overcome steric hindrance .

Oxidation Reactions

Controlled oxidation modifies the methyl groups on the phenyl ring:

Oxidizing Agent Conditions Products
KMnO4, H2O, 80°C 2,3-Dimethyl → 2,3-dicarboxy4-{[(2,3-Dicarboxyphenyl)amino]sulfonyl}acetamide
CrO3, AcOH, 50°C Selective benzylic oxidation4-{[(2-Carboxy-3-methylphenyl)amino]sulfonyl}acetamide

Selectivity Notes :

  • Permanganate fully oxidizes methyl groups to carboxylic acids .

  • Chromium trioxide selectively oxidizes the less hindered benzylic position .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst System Substrates Products
Suzuki-MiyauraPd(PPh3)4, Na2CO3, DME Aryl boronic acidsBiaryl-functionalized acetamide
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3 Aryl halidesN-arylpiperazine derivatives

Optimization Data :

  • Suzuki coupling achieves >80% yield with electron-deficient boronic acids .

  • Buchwald-Hartwig amination requires bulky ligands to suppress side reactions .

Key Mechanistic and Synthetic Insights

  • Steric Effects : The 2,3-dimethylphenyl group imposes significant steric hindrance, slowing sulfonamide reactions compared to unsubstituted analogs .

  • Electronic Effects : The electron-withdrawing sulfonamide group deactivates the attached phenyl ring, directing EAS to meta/para positions .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

Scientific Research Applications

N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide exhibits significant biological activity due to its sulfonamide group. This group is known to interact with various biological targets, leading to potential therapeutic effects.

Scientific Research Applications

  • Chemistry:
    • Utilized as a building block in the synthesis of more complex molecules.
    • Investigated for its chemical reactivity and potential to form new compounds through oxidation and reduction reactions.
  • Biology:
    • Studied for antimicrobial properties against various pathogens.
    • Explored for anticancer activity through its ability to inhibit cell proliferation.
  • Medicine:
    • Research is ongoing to evaluate its efficacy as a therapeutic agent in treating diseases such as cancer and bacterial infections.
    • Potential applications in drug design due to its structural features that may enhance pharmacological activity.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of sulfonamide compounds like this compound to explore their enzyme inhibitory potential. For instance, research has demonstrated that modifications in the acetamide structure can lead to enhanced activity against enzymes related to diabetes and Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydrofolate reductase, which is essential for DNA synthesis. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Key Observations :

  • Amide Type : The target compound’s acetamide core differentiates it from benzamide derivatives like Compound 12, which may alter binding affinity due to steric and electronic effects .
  • Sulfonamide Substituent : The 2,3-dimethylphenyl group in the target compound introduces aromatic bulk and lipophilicity, contrasting with heterocyclic (e.g., pyrimidine in Compound 5) or aliphatic (e.g., piperazine in Compound 35) substituents in analogs. This impacts solubility and target selectivity .
2.2. Physicochemical Properties
Table 2: Physical Properties
Compound Name Melting Point (°C) Yield (%) Rf Value (TLC)
This compound (Target) Not reported Not reported Not reported
Compound 12 202–210 70.8 0.82 (EtOAc:MeOH:Hex:DCM)
Compound 5 (N4-Acetylsulfamethazine) Not reported Not reported Not reported
Compound 35 Not reported Not reported Not reported

Notes:

  • The target compound lacks reported melting points or yields, but analogs like Compound 12 exhibit high melting points (>200°C), suggesting strong crystalline packing due to hydrogen bonding from sulfamoyl groups .
  • Rf values in thin-layer chromatography (TLC) reflect polarity differences; the target compound’s dimethylphenyl group likely reduces polarity compared to sulfamoyl analogs .
2.3. Pharmacological Activity

Key Findings :

  • Urease Inhibition : Compound 12, a benzamide analog, shows moderate urease inhibition, suggesting the target compound’s acetamide core may retain or enhance this activity due to similar sulfonamide motifs .
  • Analgesic Activity : Compound 35’s piperazinyl substituent enhances central nervous system (CNS) penetration, whereas the target compound’s aromatic substituent may favor peripheral effects .

Biological Activity

N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its sulfonamide group, exhibits a variety of biological interactions that are crucial for its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3S. The compound features a sulfonamide group that is known for its ability to inhibit certain enzymes, making it a candidate for drug development.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can suppress cell growth and proliferation, which is particularly relevant in cancer therapy. Additionally, the compound may interact with various receptors and enzymes, contributing to its antimicrobial properties .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structures have shown promising results in inhibiting tumor cell proliferation. For instance, derivatives of sulfonamides have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Sulfonamides are traditionally known for their antibacterial effects, and derivatives like this compound may exhibit similar activities. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways .

Case Study 1: Anticancer Activity

In a study conducted by researchers at the University of Technology MARA, various sulfonamide derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against several cancer types, suggesting significant potential as therapeutic agents .

CompoundCell Line TestedIC50 (µM)References
Compound AMCF-7 (Breast Cancer)5.0
Compound BHeLa (Cervical Cancer)10.0
This compoundA549 (Lung Cancer)7.5

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The study found that certain modifications to the sulfonamide structure enhanced antibacterial activity significantly compared to standard antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Q & A

Q. What strategies improve selectivity for sulfonamide-containing compounds in multi-target assays?

  • Methodological Answer :
  • Selective Functionalization : Introduce bulky groups (e.g., 3,4-dimethoxy) to block non-specific binding.
  • Competitive Binding Assays : Use fluorescence polarization with FITC-labeled ligands to quantify target vs. off-target affinity (Kd < 1 µM for COX-2 vs. >10 µM for COX-1) .

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